molecular formula C9H10BrNO B12817094 4-Bromo-2-(oxetan-3-yl)aniline

4-Bromo-2-(oxetan-3-yl)aniline

Cat. No.: B12817094
M. Wt: 228.09 g/mol
InChI Key: MHPNCUCPOYFQIR-UHFFFAOYSA-N
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Description

4-Bromo-2-(oxetan-3-yl)aniline (CAS RN: 1599033-86-9) is a halogenated aromatic amine with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . Its structure features a bromine substituent at the para position and an oxetane ring at the ortho position relative to the amine group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of ligands for metal complexes (e.g., Schiff bases) and bioactive molecules .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

4-bromo-2-(oxetan-3-yl)aniline

InChI

InChI=1S/C9H10BrNO/c10-7-1-2-9(11)8(3-7)6-4-12-5-6/h1-3,6H,4-5,11H2

InChI Key

MHPNCUCPOYFQIR-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(oxetan-3-yl)aniline typically involves the bromination of 2-(oxetan-3-yl)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aniline derivative in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production of 4-Bromo-2-(oxetan-3-yl)aniline may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(oxetan-3-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-(oxetan-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(oxetan-3-yl)aniline involves its interaction with specific molecular targets. The bromine and oxetane groups can influence the compound’s reactivity and binding properties. The aniline group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Aniline Derivatives

Compound Name Molecular Formula Substituent (Position) Key Structural Features
4-Bromo-2-(oxetan-3-yl)aniline C₉H₁₀BrNO₂ Br (para), oxetane (ortho) Oxetane ring introduces steric bulk and H-bonding potential
4-Bromo-2-(trifluoromethyl)aniline C₇H₅BrF₃N Br (para), CF₃ (ortho) Electron-withdrawing CF₃ group enhances acidity of NH₂
4-Bromo-2-methylaniline C₇H₈BrN Br (para), CH₃ (ortho) Methyl group provides steric hindrance but no H-bonding
4-Bromo-2-(pyridine-2-carboximidoyl)aniline C₁₂H₁₀BrN₃ Br (para), pyridinyl-imine (ortho) Pyridine moiety enables coordination to metals
4-Bromo-2-chloroaniline C₆H₅BrClN Br (para), Cl (ortho) Dual halogen substituents increase reactivity in cross-coupling reactions

Key Observations :

  • The oxetane group in 4-Bromo-2-(oxetan-3-yl)aniline offers a unique balance of steric bulk and polarity, facilitating solubility in polar solvents compared to nonpolar substituents like methyl or trifluoromethyl .
  • The trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)aniline significantly lowers the pKa of the amine due to its strong electron-withdrawing effect, making it less basic than the oxetane derivative .
  • Halogenated analogs (e.g., 4-Bromo-2-chloroaniline) are preferred in Suzuki-Miyaura couplings, whereas the oxetane derivative may serve better in hydrogen-bond-driven supramolecular assemblies .

Physical Properties

Table 2: Physical Properties of Selected Aniline Derivatives

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/cm³)
4-Bromo-2-(oxetan-3-yl)aniline 244.09 Not reported Not reported Not reported
4-Bromo-2-(trifluoromethyl)aniline 240.02 84–86 260.34 1.71
4-Bromo-2-methylaniline 186.05 ~240 80–82 1.038
4-Bromo-3-methylaniline 186.05 240 80–82 1.532

Key Observations :

  • The trifluoromethyl derivative exhibits a remarkably high melting point (260°C) due to strong intermolecular dipole-dipole interactions, whereas the oxetane analog’s melting point is unreported but likely lower due to conformational flexibility .
  • Methyl-substituted analogs (e.g., 4-Bromo-2-methylaniline) have lower densities compared to halogen-rich derivatives, reflecting reduced molecular packing efficiency .

Key Observations :

  • The oxetane derivative is understudied in industrial applications compared to its trifluoromethyl counterpart, which dominates in agrochemical markets due to its stability and reactivity .
  • Pyridine-containing analogs exhibit superior metal-binding capacity, making them valuable in catalysis, whereas the oxetane derivative’s utility lies in its structural novelty .

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